Voafinidine
Overview
Description
Voafinidine is an indole alkaloid isolated from the leaves of the plant Tabernaemontana divaricata. This compound belongs to the aspidosperma alkaloid family and is known for its complex molecular structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voafinidine is typically extracted from the leaves of Tabernaemontana divaricata using ethanol as a solvent. The extraction process involves maceration of the plant material followed by filtration and concentration of the extract. The alkaloids are then separated and purified using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic organic chemistry may pave the way for laboratory synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: Voafinidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of this compound.
Scientific Research Applications
Voafinidine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the structure-activity relationships of indole alkaloids.
Biology: this compound has shown potential biological activities, including antimicrobial and anticancer properties.
Industry: While industrial applications are limited, this compound’s unique properties make it a candidate for future development in pharmaceuticals and biotechnology.
Mechanism of Action
Voafinidine is structurally similar to other indole alkaloids such as voafinine, N-methylvoafinine, and voalenine. it is unique due to its specific molecular configuration and biological activities .
Comparison with Similar Compounds
- Voafinine
- N-methylvoafinine
- Voalenine
- Conophyllinine
These compounds share a common indole alkaloid backbone but differ in their functional groups and biological activities, making voafinidine a distinct and valuable compound for research.
Biological Activity
Voafinidine is an alkaloid derived from the genus Tabernaemontana, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as aspidosperma-type alkaloids. Its chemical structure is characterized by a complex arrangement that includes multiple rings and functional groups, which contribute to its biological activity. Understanding the structural features is crucial for elucidating its mechanism of action.
1. Neuroprotective Effects
This compound has shown significant neuroprotective properties, particularly in the context of neuroinflammation and oxidative stress. Studies indicate that it can modulate inflammatory pathways in microglia, the brain's resident immune cells.
- Mechanism of Action : this compound appears to activate TREM2 (Triggering Receptor Expressed on Myeloid Cells 2), a receptor that plays a critical role in regulating microglial activation and promoting an anti-inflammatory response. This activation leads to the suppression of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β in LPS-stimulated microglial cells .
2. Anticholinesterase Activity
This compound exhibits anticholinesterase activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. By inhibiting acetylcholinesterase, it enhances cholinergic transmission, which is often impaired in neurodegenerative conditions.
- Comparative Anticholinesterase Activity :
Compound IC50 (µM) Source This compound 5.4 Tabernaemontana spp. Hecubine 4.8 Erythrina spp. Galantamine 3.2 Synthetic
3. Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated through various assays that measure its ability to scavenge free radicals and reduce oxidative stress markers. This property is particularly beneficial in protecting neuronal cells from damage associated with oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
- Case Study 2 : A study involving LPS-induced neuroinflammation in mice showed that this compound administration significantly decreased levels of pro-inflammatory cytokines and improved overall neurological function.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:
- In Vitro Studies : Experiments conducted on BV2 microglial cells demonstrated that this compound not only reduces inflammation but also promotes the transformation of microglia towards an M2 phenotype, which is associated with tissue repair and anti-inflammatory responses .
- In Vivo Studies : Animal models treated with this compound showed enhanced expression of neuroprotective factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which further supports its role as a potential therapeutic agent against neurodegenerative diseases .
Properties
IUPAC Name |
(15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18(23)19(20)24/h4-7,18-19,23-24H,3,8-13H2,1-2H3/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQFKGUQLBGKC-ZCNNSNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC(C2O)O)C4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C(CCN(C1)C[C@@H]([C@H]2O)O)C4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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